

An In-depth Technical Guide on the Solubility of Potassium Hydrogen Diiodate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium hydrogen diiodate*

Cat. No.: *B081693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$), with a particular focus on its behavior in organic solvents. While quantitative data in organic media is sparse in publicly available literature, this guide summarizes the known information and provides a robust experimental framework for its determination.

Introduction to Potassium Hydrogen Diiodate

Potassium hydrogen diiodate, also known as potassium bi-iodate, is an inorganic compound with the chemical formula $\text{KH}(\text{IO}_3)_2$. It is a white crystalline solid and a potassium salt of iodic acid.^[1] This compound is recognized for its stability and is commonly used as a primary standard in analytical chemistry, particularly in iodometric titrations for standardizing solutions of sodium thiosulfate.^[2] It is also used in the synthesis of other iodine-containing compounds.
^[2]

Solubility Profile

The solubility of a compound is a critical physicochemical property, influencing its application in various fields, including chemical synthesis, formulation development, and analytical method development.

Aqueous Solubility:

Potassium hydrogen diiodate is soluble in water.[1][2][3][4] The solubility in water is reported to be 13 g/L at 20 °C.[5][6][7][8] The resulting aqueous solution is acidic, with a pH of 1-2 for a 50 g/L solution at 20 °C.[4][5][7]

Solubility in Organic Solvents:

Published quantitative data on the solubility of **potassium hydrogen diiodate** in a wide range of organic solvents is limited. However, existing information indicates poor solubility in at least one common organic solvent.

Data Presentation:

Solvent	Temperature (°C)	Solubility	Reference
Water	20	13 g/L	[5][6][7][8]
Ethanol	Not Specified	Insoluble	[3]

The lack of extensive data highlights a knowledge gap and underscores the need for experimental determination of its solubility in various organic solvents, which would be valuable for applications in organic synthesis and non-aqueous analytical chemistry.

Experimental Protocol for Solubility Determination

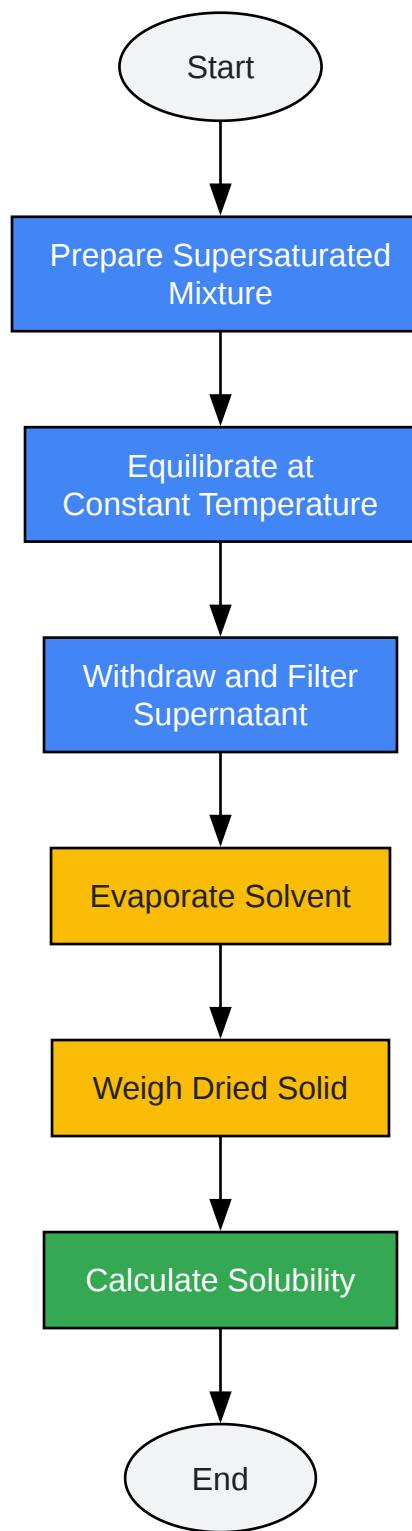
For researchers needing to quantify the solubility of **potassium hydrogen diiodate** in specific organic solvents, the following gravimetric method provides a reliable approach.

Objective: To determine the solubility of **potassium hydrogen diiodate** in a given organic solvent at a specific temperature.

Materials:

- **Potassium hydrogen diiodate** (analytical grade)
- Organic solvent of interest (high purity)
- Temperature-controlled shaker or water bath

- Analytical balance
- Sintered glass filter or appropriate filtration apparatus
- Drying oven
- Volumetric flasks and pipettes


Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **potassium hydrogen diiodate** to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure saturation.
 - Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure the solution becomes fully saturated.
- Sample Withdrawal and Filtration:
 - After equilibration, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to prevent premature crystallization.
 - Filter the withdrawn sample quickly using a sintered glass filter to remove any remaining solid particles.
- Solvent Evaporation and Mass Determination:
 - Transfer the filtered saturated solution to a pre-weighed, dry container.
 - Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the dissolved solid is left behind as a residue.

- Dry the residue in a drying oven at an appropriate temperature until a constant weight is achieved.
- Weigh the container with the dried solid.
- Calculation of Solubility:
 - The mass of the dissolved **potassium hydrogen diiodate** is the final weight of the container and solid minus the initial weight of the empty container.
 - Solubility is then calculated as the mass of the dissolved solid per volume of the solvent used (e.g., in g/L or mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of **potassium hydrogen diiodate**.

[Click to download full resolution via product page](#)

Workflow for Gravimetric Solubility Determination.

Conclusion

While **potassium hydrogen diiodate** is known to be soluble in water, its solubility in organic solvents is not well-documented, with sources indicating it is insoluble in ethanol. For drug development professionals and researchers working with non-aqueous systems, the provided experimental protocol offers a clear and effective method for determining its solubility in solvents of interest. The generation of such data would be a valuable contribution to the chemical literature and beneficial for expanding the applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13455-24-8: Potassium Hydrogen Iodate | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Potassium hydrogen diiodate for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 6. Potassium hydrogen diiodate for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Potassium hydrogen diiodate for analysis EMSURE 13455-24-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of Potassium Hydrogen Diiodate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081693#solubility-of-potassium-hydrogen-diiodate-in-various-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com